N-(3-甲氧基苯基)-6-吗啉并嘧啶-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3-methoxyphenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a morpholine ring, which is a common chemical structure in various pharmaceuticals and other organic compounds . The “N-(3-methoxyphenyl)” part indicates a methoxy functional group (-OCH3) attached to a phenyl group at the 3rd position, which is then attached to the rest of the molecule via a nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Detailed structural analysis would require techniques such as X-ray crystallography or NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the amide group (-CONH2) could make it a participant in various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as solubility, melting point, boiling point, and stability could be predicted based on the properties of similar compounds .
科学研究应用
新杂环化合物合成
一项研究详细介绍了源自维斯纳根酮和凯林酮的新型杂环化合物的合成,重点关注它们作为抗炎和镇痛剂的潜力。这项研究强调了具有吗啉和甲氧基苯基基团的复杂分子在开发具有特定生物活性的新治疗剂中的更广泛效用 (Abu‐Hashem, Al-Hussain, & Zaki,2020 年)。
帕金森病的放射性药物
另一篇论文讨论了 [11C]HG-10-102-01 的合成,这是一种帕金森病中 LRRK2 酶的潜在 PET 显像剂,展示了相关化合物在诊断性显像中的应用,并突出了此类分子在理解神经退行性疾病中的作用 (Wang, Gao, Xu, & Zheng,2017 年)。
吡唑和嘧啶衍生物的细胞毒性研究
对新型 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物针对艾氏腹水癌 (EAC) 细胞的合成、表征和细胞毒性的研究说明了具有相似结构基序的化合物在癌症研究和开发新抗癌药物中的潜力 (Hassan, Hafez, & Osman,2014 年)。
用于治疗高血压的肾素抑制剂
一篇关于发现苯并咪唑衍生物作为肾素抑制剂用于治疗高血压的论文证明了含吗啉化合物的在创造心血管疾病治疗中的应用。这项工作强调了分子修饰对于改善药代动力学特征和治疗效果的重要性 (Tokuhara 等人,2018 年)。
二氢嘧啶衍生物的抗菌活性
一项关于新型 6-氧代嘧啶-1(6H)-基苯甲酰胺衍生物(包括吗啉取代)的设计、合成和抗菌活性的研究说明了此类化合物在开发新抗菌剂中的潜力,进一步突出了吗啉和嘧啶结构在药物化学中的多功能性 (Devarasetty, Vantikommu, Anireddy, & Srinivas,2019 年)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-(3-methoxyphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-22-13-4-2-3-12(9-13)19-16(21)14-10-15(18-11-17-14)20-5-7-23-8-6-20/h2-4,9-11H,5-8H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYQVRXRHUWVMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。